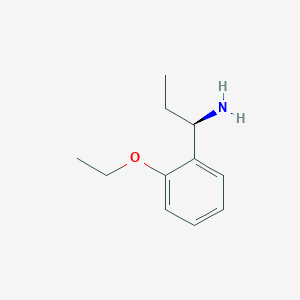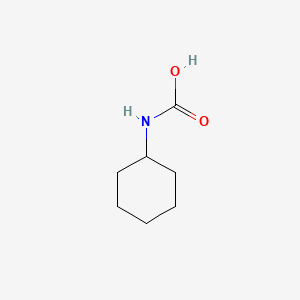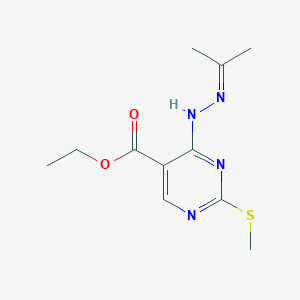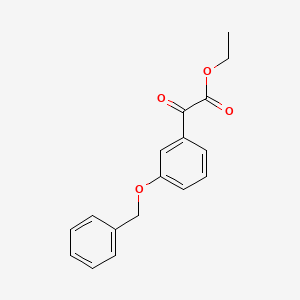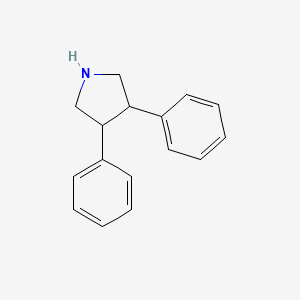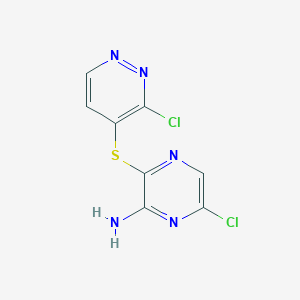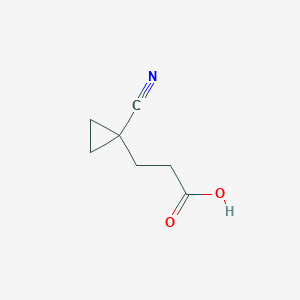
3-(1-Cyanocyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyanocyclopropyl)propanoic acid is an organic compound characterized by the presence of a cyanocyclopropyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopropyl)propanoic acid typically involves the reaction of cyclopropylcarbinol with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanocyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The cyanocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanocyclopropyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(1-Cyanocyclopropyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group can act as a reactive moiety, participating in covalent bonding or non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylpropanoic acid: Lacks the nitrile group, resulting in different reactivity and applications.
3-(1-Cyanocyclopropyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Cyclopropylacetonitrile: Contains a nitrile group but lacks the propanoic acid moiety
Uniqueness
3-(1-Cyanocyclopropyl)propanoic acid is unique due to the presence of both a cyanocyclopropyl group and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(1-cyanocyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H9NO2/c8-5-7(3-4-7)2-1-6(9)10/h1-4H2,(H,9,10) |
InChI Key |
JSTPSYXDTATHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
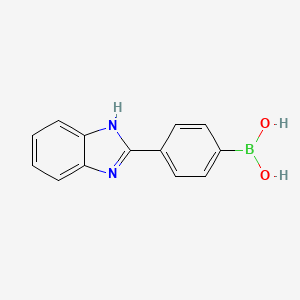
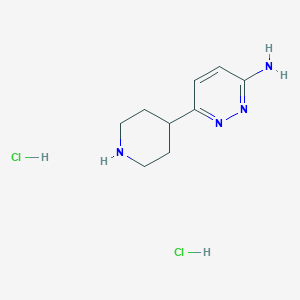
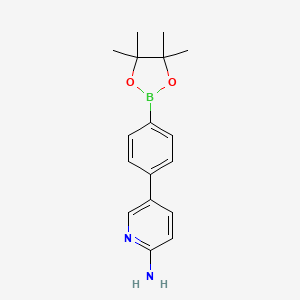
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)
